

(Rac)-Atropine-d3 Standards: A Technical Guide to Purity and Certification

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and certification of **(Rac)-Atropine-d3** standards, a critical component in preclinical and clinical research. This document outlines the analytical methodologies used to ensure the identity, purity, and isotopic enrichment of these standards, providing researchers with the necessary information to confidently utilize them in their studies.

Certificate of Analysis: Summary of Quantitative Data

The Certificate of Analysis (CoA) is a formal document that provides detailed information about the quality and purity of a specific batch of a chemical standard. For **(Rac)-Atropine-d3**, the CoA is essential for ensuring the accuracy and reliability of experimental results. Below is a summary of typical quantitative data found on a CoA for **(Rac)-Atropine-d3**.

Table 1: Typical Certificate of Analysis Data for (Rac)-Atropine-d3



| Parameter | Specification | Typical Value |
|------------------------------------|----------------------------------|--|
| Identity | Conforms to structure | Confirmed by ¹ H NMR, ¹³ C NMR, and Mass Spectrometry |
| Chemical Purity (by HPLC) | ≥ 98.0% | 99.5% |
| Isotopic Purity (by Mass Spec.) | ≥ 98% | 99.2% d3 |
| Residual Solvents (by GC-HS) | Meets USP <467> limits | Acetone: < 100 ppm, Dichloromethane: < 5 ppm |
| Water Content (by Karl Fischer) | ≤ 1.0% | 0.2% |
| Assay (by Titration) | 98.0% - 102.0% (anhydrous basis) | 99.8% |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in Methanol, DMSO | Conforms |

Table 2: Impurity Profile

| Impurity | Specification | Typical Value |
|-------------------------------|---------------|---------------|
| Apoatropine | ≤ 0.5% | 0.1% |
| Noratropine | ≤ 0.5% | Not Detected |
| Tropic Acid | ≤ 0.3% | Not Detected |
| Any other individual impurity | ≤ 0.1% | < 0.1% |
| Total Impurities | ≤ 1.0% | 0.5% |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the purity and certification of **(Rac)-Atropine-d3** standards. The following are representative methodologies.



High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the standard and to identify and quantify any impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A gradient of mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (0.1% trifluoroacetic acid in acetonitrile).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 210 nm.
- Injection Volume: 10 μL.
- Sample Preparation: A solution of **(Rac)-Atropine-d3** is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
- Quantification: The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks.

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of the deuterated standard.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.



- Mass Analyzer: Operated in full scan mode to observe the isotopic cluster of the molecular ion.
- Data Analysis: The isotopic distribution of the molecular ion peak is analyzed to determine the percentage of d3, d2, d1, and d0 species. The isotopic purity is reported as the percentage of the d3 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the position of the deuterium labels.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR: The absence or significant reduction of the signal corresponding to the N-methyl protons confirms the presence of the deuterium labels. The rest of the proton spectrum should be consistent with the structure of atropine.
- ¹³C NMR: The carbon spectrum should be consistent with the atropine structure. The signal for the deuterated methyl carbon will appear as a multiplet due to C-D coupling and will be shifted upfield compared to the non-deuterated analog.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

This method is used to identify and quantify any residual solvents from the synthesis process.

- Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).
- Column: A suitable capillary column for solvent analysis (e.g., DB-624).
- Oven Program: A temperature gradient program to separate common organic solvents.
- Quantification: The concentration of each residual solvent is determined by comparing the peak area to that of a certified reference standard.



Visualizations

The following diagrams illustrate key aspects of the certification process and the biological activity of atropine.

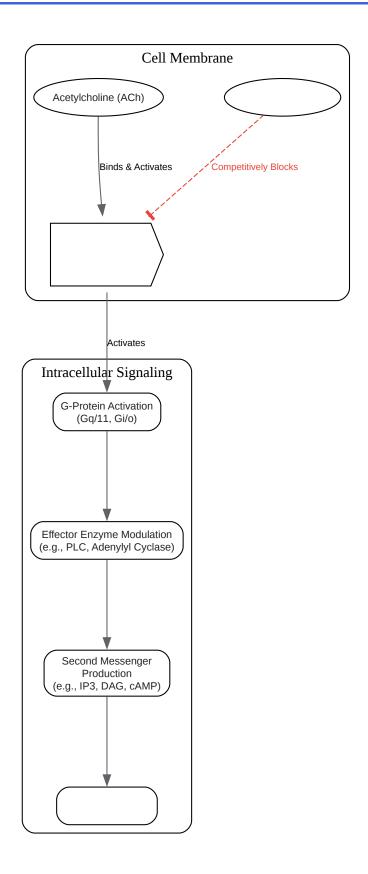


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Caption: Certification Workflow for **(Rac)-Atropine-d3** Standards.

Atropine is a competitive antagonist of muscarinic acetylcholine receptors.[1][2] It non-selectively blocks all subtypes (M1-M5) of these receptors.[1] The following diagram illustrates the general signaling pathway of muscarinic receptors and the inhibitory action of atropine.





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References

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